3,5,5-Trimethylpyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
3,5,5-Trimethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2418720-43-9 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5,5-trimethylpyrrolidine-3-carboxylic acid hydrochloride . The InChI code is 1S/C8H15NO2.ClH/c1-7(2)4-8(3,5-9-7)6(10)11;/h9H,4-5H2,1-3H3,(H,10,11);1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 193.67 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Antibacterial Activity
Research on pyridonecarboxylic acids and their derivatives, including compounds structurally related to 3,5,5-trimethylpyrrolidine-3-carboxylic acid; hydrochloride, has revealed significant antibacterial properties. For example, the synthesis and antibacterial activity of certain analogues, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown more activity than some established antibacterial agents. This highlights the potential of these compounds in developing new antibacterial therapies (Egawa et al., 1984).
Asymmetric Synthesis
The asymmetric synthesis of enantiomers of quinolonecarboxylic acid class antibacterial agents, closely related to 3,5,5-trimethylpyrrolidine-3-carboxylic acid; hydrochloride, has been explored. These studies have not only improved understanding of the structural requirements for antibacterial activity but also contributed to the development of more effective and clinically significant antibacterial agents (Rosen et al., 1988).
Chemical Synthesis Techniques
In the field of chemical synthesis, studies on the synthesis of related compounds, such as (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, showcase advancements in synthesis techniques. These methodologies offer insights into more efficient, high-yield processes for producing structurally complex compounds for various applications (Li Zi-cheng, 2009).
Study of Chemical Reactions
The exploration of chemical reactions induced by treatments such as hydroxylamine offers valuable information for understanding the chemical behavior of carboxylic acids and their derivatives. Such studies are crucial for the development of analytical methods and the improvement of chemical synthesis processes (Libert et al., 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
3,5,5-trimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(2)4-8(3,5-9-7)6(10)11;/h9H,4-5H2,1-3H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQKIISYSBVMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)(C)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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